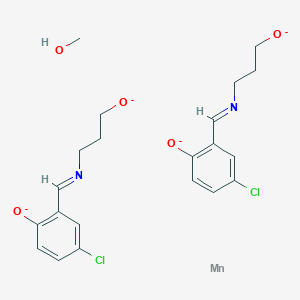![molecular formula C10H10ClNO B055132 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one CAS No. 116815-03-3](/img/structure/B55132.png)
8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
説明
"8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one" belongs to the class of compounds known as benzo[b]azepines, which are of interest due to their complex molecular structures and potential for various chemical reactions and applications. These compounds are investigated for their synthesis methods, molecular structure, and chemical and physical properties.
Synthesis Analysis
The synthesis of related benzo[b]azepine derivatives has been explored through various methods, including reductive cleavage of bridged N-O bonds and intramolecular cyclization techniques. For example, derivatives have been prepared via the reductive cleavage of the corresponding 1,4-epoxytetrahydro-1-benzazepines, leading to compounds with specific crystalline structures (Macías et al., 2011).
Molecular Structure Analysis
X-ray diffraction data have provided insights into the molecular structures of benzo[b]azepine derivatives, revealing their crystallization systems and refined unit-cell parameters. These analyses highlight the diversity in molecular conformations and crystalline structures within this class of compounds, underscoring the complexity and variability of their molecular frameworks (Macías et al., 2011).
Chemical Reactions and Properties
Benzo[b]azepines undergo various chemical reactions, including condensation reactions, intramolecular Friedel-Crafts alkylation, and palladium-catalyzed intramolecular syn-oxypalladation/olefin insertion/sp2-C-H bond activation cascade. These reactions facilitate the synthesis of diverse derivatives and highlight the reactivity of the benzo[b]azepine core (Karuppasamy et al., 2019).
科学的研究の応用
Synthetic Applications
The synthesis and utility of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one within the realm of organic chemistry have been explored, particularly in the development of heterocyclic compounds. Ibrahim (2011) discusses the synthetic routes for benzimidazoles, quinoxalines, and benzo[diazepines, highlighting the compound's role in the formation of these chemically and pharmacologically significant structures. The review emphasizes its contribution to the creation of new molecules with potential therapeutic uses, demonstrating its versatility as a building block in chemical syntheses (Ibrahim, 2011).
Biological Activities
The compound has also been evaluated for its biological activities, contributing to the development of new therapeutic agents. Kawase et al. (2000) investigated the structure-activity relationships of 3-benzazepines, finding that certain derivatives were cytotoxic to human promyelotic leukemia HL-60 cells, indicating potential anticancer properties. These findings underscore the compound's relevance in medicinal chemistry, particularly in the search for new cancer treatments (Kawase, Saito, & Motohashi, 2000).
Kaur et al. (2021) further elaborate on the pharmacological significance of seven-membered heterocyclic compounds, including azepine derivatives, underscoring their potential in treating various diseases. This review positions 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one within a broader category of compounds with significant therapeutic potential, highlighting ongoing research needs in biological applications (Kaur, Garg, Malhi, & Sohal, 2021).
将来の方向性
特性
IUPAC Name |
8-chloro-1,2,3,4-tetrahydro-1-benzazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-7-3-4-8-9(6-7)12-5-1-2-10(8)13/h3-4,6,12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAYCHCHFQVJHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=C(C=C2)Cl)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440712 | |
| Record name | 8-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one | |
CAS RN |
116815-03-3 | |
| Record name | 8-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


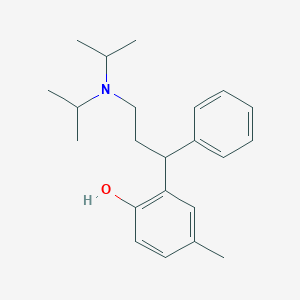

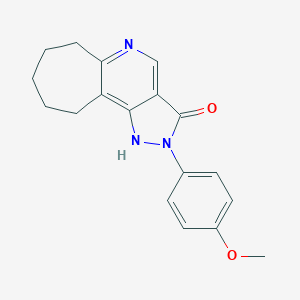
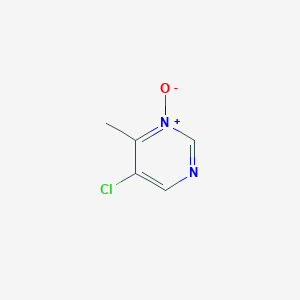
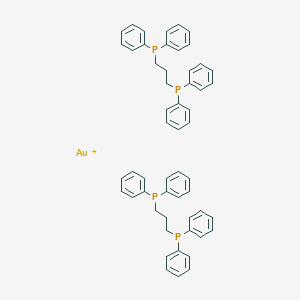
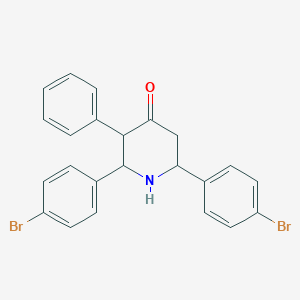
![2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol](/img/structure/B55061.png)

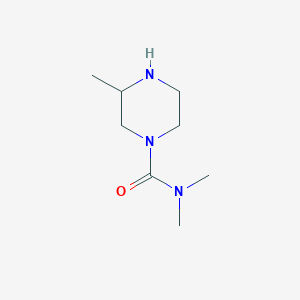
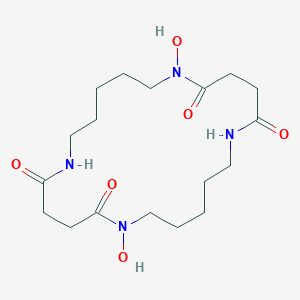
![N-[3-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B55070.png)

